Cohibin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

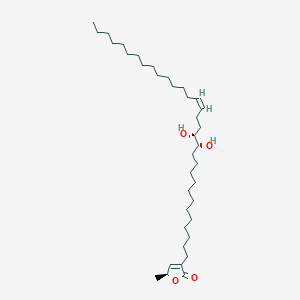

Cohibin D is a member of the class of cohibins in which the long-chain dihydroxyalkyl group at position 3 is specified as 13,14-dihydroxydotriacont-17-en-1-yl. NB The absolute configuration of the stereocentre at position 5 on the furanone ring is known to be S, but only the relative configuration of the diol moiety has been assigned as threo. It has not yet been established whether it is the (R,R)-diol (as shown here) or the (S,S)-diol. It has a role as a mouse metabolite and a rat metabolite.

Applications De Recherche Scientifique

Antitumor Activity

Cohibin D has shown promising results in preclinical studies regarding its antitumor activity. In silico studies have indicated that this compound interacts with key proteins involved in apoptosis, particularly caspase 3, which is crucial for programmed cell death. Molecular docking studies have demonstrated that this compound forms stable complexes with caspase 3, suggesting its potential as an antitumor agent .

- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with the caspase pathway. This pathway is often disrupted in cancer cells, leading to uncontrolled growth. By restoring normal apoptotic signaling, this compound may help inhibit tumor growth .

Cytotoxicity Studies

Research has assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against triple-negative breast cancer cells in both in vitro and in vivo models. These findings highlight its potential as a therapeutic agent for aggressive cancer types that are often resistant to conventional treatments .

Role in Nucleolar Dynamics

This compound is also implicated in the regulation of nucleolar proteins and ribosomal DNA (rDNA) dynamics. Studies have shown that cohibins play a critical role in the separation of rDNA from nucleolar proteins, which is essential for nucleophagic degradation processes within the cell . This function may contribute to maintaining genome stability and regulating cellular responses to stress.

- Nucleophagic Degradation : The loss of cohibins, including this compound, has been linked to impaired nucleophagic degradation of nucleolar proteins after stress conditions such as TORC1 inactivation. This suggests that this compound may be vital for cellular adaptation and survival under adverse conditions .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Almeida et al., 2023 | Antitumor Activity | This compound shows high binding affinity to caspase 3; induces apoptosis in cancer cells. |

| Mekhail et al., 2018 | Nucleolar Dynamics | This compound is required for the repositioning of rDNA and nucleolar proteins during stress response. |

| Gleye et al., 1998 | Biogenesis Pathway | Identified cohibins C and D as intermediates in the biosynthesis of other acetogenins from Annona muricata. |

Analyse Des Réactions Chimiques

Binding Affinity and Energetics with Caspase 3

Cohibin D (compound 17) exhibits strong binding to caspase 3, a key enzyme in apoptosis regulation. Molecular docking studies reveal:

| Parameter | Value (kcal/mol) |

|---|---|

| Binding Free Energy | -9.275 |

| Van der Waals Energy | -15.609 |

| Electrostatic Energy | -27.981 |

This affinity suggests this compound stabilizes caspase 3 through a combination of hydrophobic interactions and hydrogen bonding .

Interaction Mechanisms

This compound engages caspase 3 via:

-

Hydrophobic interactions : Disruption of water structure at the enzyme’s active site, enhancing entropy-driven binding .

-

Hydrogen bonding : Direct interactions with amino acid residues critical for maintaining caspase 3’s tertiary structure.

Table 8 from the study highlights this compound’s interaction distances with residues such as Arg-207 (2.8 Å) and Gln-161 (3.1 Å), indicative of strong hydrogen bonds .

Comparative Reactivity Among Cohibins

In silico comparisons with related compounds show this compound’s intermediate binding strength:

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| Cohibin B | -9.339 |

| This compound | -9.275 |

| Cohibin A | -9.151 |

While Cohibin B has the highest affinity, this compound’s electrostatic energy (-27.981 kcal/mol) surpasses other analogs, emphasizing its unique charge-based interactions .

Limitations in Experimental Data

Despite computational insights, in vitro and in vivo studies on this compound’s direct chemical reactions (e.g., synthesis, degradation, or metabolic pathways) remain scarce. Challenges include:

Post-Translational Modifications

Indirect evidence from yeast studies associates cohibin complexes (including potential this compound involvement) with SUMOylation, a biochemical reaction critical for rDNA repair. This modification recruits Cdc48/p97 segregase, facilitating complex disassembly .

Key Research Gaps

-

Synthetic pathways : No published methods for this compound synthesis.

-

Reaction kinetics : Thermodynamic parameters (e.g., activation energy) are uncharacterized.

-

Degradation studies : Stability under varying pH/temperature conditions remains unexplored.

Propriétés

Formule moléculaire |

C37H68O4 |

|---|---|

Poids moléculaire |

576.9 g/mol |

Nom IUPAC |

(2S)-4-[(Z,13R,14R)-13,14-dihydroxydotriacont-17-enyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H68O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-27-30-35(38)36(39)31-28-25-22-19-16-15-17-20-23-26-29-34-32-33(2)41-37(34)40/h21,24,32-33,35-36,38-39H,3-20,22-23,25-31H2,1-2H3/b24-21-/t33-,35+,36+/m0/s1 |

Clé InChI |

GPRAXHFBRMJBIJ-GJPJLVQDSA-N |

SMILES |

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCCCC1=CC(OC1=O)C)O)O |

SMILES isomérique |

CCCCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCCCCCCCC1=C[C@@H](OC1=O)C)O)O |

SMILES canonique |

CCCCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCCCC1=CC(OC1=O)C)O)O |

Synonymes |

cohibin D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.